molecular formula C12H14N2O3S B2366226 4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one CAS No. 439120-86-2

4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B2366226
CAS No.: 439120-86-2
M. Wt: 266.32
InChI Key: ZLOSOOGPGLTJGV-UHFFFAOYSA-N
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Description

The compound “4-methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one” is a type of organic compound known as an imidazole . Imidazoles are a type of heterocyclic aromatic compound, which means they contain a ring structure made up of both carbon and another element, in this case, nitrogen .


Molecular Structure Analysis

The molecular structure of “this compound” likely includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . It also likely contains a sulfonyl group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms and an organic group .

Scientific Research Applications

Chemical Synthesis and Complex Formation

4-Methyl-5-{[(4-methylphenyl)sulfonyl]methyl}-1,3-dihydro-2H-imidazol-2-one and similar compounds have been extensively studied for their chemical synthesis and complex formation properties. Bermejo et al. (2000) explored the synthesis and coordination of related compounds, noting their interaction with nickel centers and potential for forming complex structures (Bermejo et al., 2000). This highlights the compound's relevance in the field of coordination chemistry and potential applications in developing new metal complexes.

Radiosensitizers and Polymer Conjugates

Heindel et al. (1987) studied 4-nitro-5-sulfonylimidazoles, a class that includes similar compounds, as hypoxic cell radiation sensitizers. They found that conjugating these compounds with polymers like poly-L-glutamate and poly-L-lysine protected the drug from rapid decomposition, suggesting their potential as stable radiosensitizers (Heindel et al., 1987).

Cardiotonic Agents

A class of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, which includes structurally similar compounds, was synthesized and evaluated by Schnettler et al. (1982) for cardiotonic activity in dogs. These compounds showed promise in treating congestive heart failure, indicating potential therapeutic applications (Schnettler et al., 1982).

Crystal Structure Analysis

Crozet et al. (2002) conducted a study focusing on the crystal structure of compounds containing phenylsulfonyl groups, which are structurally related to the compound . This research contributes to our understanding of the molecular structure and potential applications in crystallography (Crozet et al., 2002).

Antitumor Activity

Research by Hunt et al. (2000) on tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine farnesyltransferase inhibitors, which are structurally similar, demonstrated their potential as antitumor agents. These compounds showed promising preclinical antitumor activity, highlighting their potential in cancer therapy (Hunt et al., 2000).

Properties

IUPAC Name

4-methyl-5-[(4-methylphenyl)sulfonylmethyl]-1,3-dihydroimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-8-3-5-10(6-4-8)18(16,17)7-11-9(2)13-12(15)14-11/h3-6H,7H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOSOOGPGLTJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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